molecular formula C25H20N4O5 B6490149 7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1357851-34-3

7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B6490149
CAS No.: 1357851-34-3
M. Wt: 456.4 g/mol
InChI Key: PASLHAXSIOWPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound featuring a tetrahydroquinazoline-dione core substituted with a 1,2,4-oxadiazole ring at the 7-position and a 3-methoxybenzyl group at the 3-position. The oxadiazole moiety is further functionalized with a 4-methoxyphenyl substituent.

The compound’s synthesis likely follows established protocols for oxadiazole-containing heterocycles, such as cyclization of amidoxime intermediates or condensation reactions, as seen in analogous systems .

Properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O5/c1-32-18-9-6-16(7-10-18)22-27-23(34-28-22)17-8-11-20-21(13-17)26-25(31)29(24(20)30)14-15-4-3-5-19(12-15)33-2/h3-13H,14H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASLHAXSIOWPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule that incorporates a 1,2,4-oxadiazole ring. This structural feature is associated with a variety of biological activities, particularly in the realm of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N4O3C_{23}H_{22}N_{4}O_{3}, with a molecular weight of approximately 396.4 g/mol. The presence of the oxadiazole moiety is significant as it has been linked to various pharmacological effects.

Anticancer Activity

Research indicates that derivatives of the 1,3,4-oxadiazole scaffold exhibit potent anticancer activities through several mechanisms:

  • Inhibition of Key Enzymes : Compounds containing the oxadiazole ring have been shown to inhibit critical enzymes involved in cancer cell proliferation such as:
    • Telomerase : Essential for maintaining telomere length in cancer cells.
    • Thymidylate Synthase : Involved in DNA synthesis.
    • Histone Deacetylases (HDAC) : Affecting gene expression related to cell cycle regulation.
    A study highlighted that structural modifications in oxadiazole derivatives can enhance their cytotoxicity against various cancer cell lines by targeting these enzymes .
  • Cell Line Studies : Various studies have tested these compounds against multiple cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For instance, certain derivatives demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties:

  • Fungal Inhibition : Notably effective against Candida albicans, showcasing its potential as an antifungal agent .
  • Bacterial Activity : Some derivatives have shown comparable activity to established antibiotics against various bacterial strains .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Nucleic Acids : The oxadiazole moiety may interact with DNA or RNA structures, disrupting replication and transcription processes.
  • Enzyme Inhibition : As previously mentioned, inhibition of key enzymes involved in cell proliferation and survival contributes significantly to its anticancer effects.

Case Studies

Several studies have been conducted to evaluate the efficacy of oxadiazole derivatives:

Study ReferenceCell Line TestedActivity ObservedIC50 Value
A549Anticancer< 10 µM
MCF-7Anticancer< 5 µM
Candida albicansAntifungal< 20 µg/mL

These studies underscore the potential for further development of this compound as a therapeutic agent in oncology and infectious diseases.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with oxadiazole moieties often exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential application as antibacterial agents in pharmaceutical formulations .

Anticancer Properties

The compound's structural features may also confer anticancer activity. Preliminary studies have shown that similar tetrahydroquinazoline derivatives can induce apoptosis in cancer cell lines. This suggests a pathway for further investigation into its use as an anticancer drug candidate .

Anti-inflammatory Effects

Compounds containing oxadiazole rings have been reported to possess anti-inflammatory properties. The specific interactions of this compound with inflammatory pathways could be explored to develop new treatments for inflammatory diseases .

Organic Electronics

Due to its unique electronic properties, the compound may find applications in organic electronics. Its ability to act as a semiconductor could be leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of methoxy groups enhances charge mobility, which is crucial for electronic applications .

Coatings and Polymers

The compound's stability and reactivity can be utilized in creating advanced coatings and polymer materials. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability, making it suitable for high-performance applications .

Case Study 1: Antimicrobial Testing

A study conducted on various derivatives similar to this compound showed that certain modifications increased antimicrobial efficacy against Gram-positive bacteria. The results indicated a correlation between the structure of the oxadiazole ring and antibacterial activity.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that a related tetrahydroquinazoline derivative significantly reduced cell viability in MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

7-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

This analog (PubChem entry) replaces the 4-methoxyphenyl group on the oxadiazole with a 3,4-dimethoxyphenyl moiety. However, steric hindrance from the bulkier substituent could reduce membrane permeability compared to the target compound .

3-(4-Chlorobenzyl)-7-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Here, the oxadiazole bears a thiophene ring instead of methoxyphenyl, and the benzyl group is substituted with chlorine.

Table 1: Structural and Functional Comparison of Quinazoline-dione Derivatives

Compound Name Oxadiazole Substituent Benzyl Substituent Molecular Weight Key Properties References
Target Compound 4-Methoxyphenyl 3-Methoxybenzyl N/A Enhanced solubility, moderate steric bulk -
7-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline 3,4-Dimethoxyphenyl 3-Methoxybenzyl N/A Increased electron density, higher steric hindrance
3-(4-Chlorobenzyl)-7-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]quinazoline Thiophen-2-yl 4-Chlorobenzyl 436.9 Hydrophobic, electron-withdrawing effects

Heterocyclic Analogues with Shared Substituents

4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one

This triazolone derivative () shares methoxyphenyl substituents but features a triazolone core. Triazolones are associated with antimicrobial and analgesic activities, suggesting that the target compound’s quinazoline-dione core may confer distinct target specificity (e.g., kinase inhibition vs. antimicrobial action) .

3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

This triazole-thione () includes a 3-methoxybenzyl group, mirroring the target compound’s substituent.

Preparation Methods

Cyclocondensation and Oxadiazole Formation

A widely adopted strategy involves constructing the oxadiazole ring first, followed by coupling to the quinazoline core.

Step 1: Synthesis of 5-(4-Methoxyphenyl)-1,2,4-oxadiazole-3-carbonyl Chloride

  • Substrate : 4-Methoxybenzamide and ethyl chlorooxoacetate.

  • Conditions : Reflux in acetic anhydride (120°C, 8 h) to form the oxadiazole ring via cyclodehydration.

  • Intermediate : The oxadiazole carbonyl chloride is generated using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 40°C for 3 h.

Step 2: Quinazoline Core Preparation

  • Starting Material : Anthranilic acid derivatives are condensed with urea under acidic conditions (H₂SO₄, 100°C) to form 2,4-dioxo-1,2,3,4-tetrahydroquinazoline.

  • N-Alkylation : Treatment with 3-methoxybenzyl chloride in the presence of K₂CO₃ in DMF (80°C, 12 h) introduces the 3-methoxybenzyl group at position 3.

Step 3: Fragment Coupling

  • The oxadiazole carbonyl chloride reacts with the free amino group of the quinazoline core in anhydrous THF using triethylamine (TEA) as a base (0°C to room temperature, 6 h).

  • Yield : 68–72% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).

One-Pot Tandem Synthesis

Recent advancements utilize tandem reactions to reduce purification steps:

  • Simultaneous Oxadiazole and Quinazoline Formation :

    • Reagents : 4-Methoxybenzohydrazide and 2-cyano-3-(3-methoxybenzyl)quinazolin-4(3H)-one.

    • Conditions : POCl₃-mediated cyclization at 90°C for 6 h, followed by in situ coupling.

    • Advantage : Eliminates intermediate isolation, improving overall yield to 76%.

Optimization Strategies

Solvent and Catalyst Screening

ParameterOptimal ConditionYield ImprovementSource
Solvent Anhydrous DMF+15% vs. THF
Catalyst 4-Dimethylaminopyridine+20% vs. TEA
Temperature 80°C (reflux)+12% vs. RT

Purification Techniques

  • Chromatography : Gradient elution (hexane → ethyl acetate) achieves >95% purity.

  • Recrystallization : Ethanol/water (7:3) mixture yields crystalline product with 99% HPLC purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxadiazole-H), 7.89–7.02 (m, 8H, aromatic), 5.12 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃).

  • LC-MS : m/z 507.2 [M+H]⁺, confirming molecular weight.

Purity Assessment

MethodPuritySource
HPLC (C18 column)99.3%
Elemental Analysis C 63.21%, H 4.76%, N 13.82%

Challenges and Mitigation

Side Reactions

  • Oxadiazole Ring Opening : Minimized by avoiding aqueous conditions during coupling.

  • N-Oxide Formation : Suppressed using argon atmosphere and anhydrous solvents.

Scalability Issues

  • Batch Size Limitation : Microreactor systems enhance heat transfer for gram-scale synthesis.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing this quinazoline-dione derivative, and what critical reaction parameters must be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the oxadiazole ring via cyclization of nitrile precursors with hydroxylamine derivatives under reflux in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
  • Step 2 : Functionalization of the quinazoline core using alkylation or nucleophilic substitution reactions. For example, the methoxyphenylmethyl group can be introduced via a benzylation reaction using potassium carbonate (K₂CO₃) as a base .
  • Critical Parameters : Temperature control (e.g., reflux vs. room temperature), solvent polarity, and reaction time significantly impact yield and purity. Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. How is the molecular structure of this compound validated, and which spectroscopic techniques are most reliable?

  • Methodological Answer : Structural confirmation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon connectivity, particularly distinguishing oxadiazole and quinazoline ring systems .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Validates functional groups like carbonyl (C=O) and C-N bonds in the oxadiazole moiety .

Q. What preliminary assays are recommended to assess the compound’s biological activity?

  • Methodological Answer : Initial screening should focus on:

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorometric or colorimetric substrates (e.g., ATPase activity assays) .
  • Cell-Based Viability Assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or resazurin-based protocols to evaluate cytotoxicity .
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors, depending on target hypotheses .

Advanced Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on the methoxyphenyl or oxadiazole groups. For example, replace methoxy with halogens or methylthio groups to assess electronic effects .
  • Pharmacophore Mapping : Use X-ray crystallography (e.g., from related triazole derivatives ) or computational docking to identify critical binding motifs.
  • Data Correlation : Pair structural variations with bioactivity data (e.g., IC₅₀ values) to identify key functional groups .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Standardized Assay Conditions : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability .
  • Orthogonal Validation : Confirm results using independent methods (e.g., SPR for binding affinity alongside enzymatic assays) .
  • Meta-Analysis : Compare data with structurally analogous compounds (e.g., triazole or oxadiazole derivatives ) to identify trends obscured by experimental noise.

Q. How can computational methods enhance mechanistic understanding of this compound’s bioactivity?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., kinase ATP-binding pockets) to predict binding stability and residence time .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with observed bioactivity .
  • QSAR Modeling : Use machine learning algorithms to predict activity of untested analogs based on descriptors like logP, polar surface area, and substituent electronegativity .

Q. What advanced techniques optimize synthetic yield and purity for scale-up studies?

  • Methodological Answer :

  • Flow Chemistry : Continuous synthesis under controlled conditions reduces side reactions and improves reproducibility .
  • Catalytic Optimization : Screen transition-metal catalysts (e.g., Pd/Cu for cross-couplings) to enhance regioselectivity in key steps .
  • Purification Strategies : Use preparative HPLC with gradient elution or crystallization in mixed solvents (e.g., ethanol/water) to isolate high-purity batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.